molecular formula C18H21F2NO3 B12493748 Butan-2-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Butan-2-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Cat. No.: B12493748
M. Wt: 337.4 g/mol
InChI Key: APTBQLSPFONWGD-UHFFFAOYSA-N
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Description

SEC-BUTYL 6-[(2,4-DIFLUOROPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE is a complex organic compound characterized by its unique structural features It contains a sec-butyl group, a difluorophenyl carbamoyl moiety, and a cyclohexene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SEC-BUTYL 6-[(2,4-DIFLUOROPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the cyclohexene carboxylate core This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

SEC-BUTYL 6-[(2,4-DIFLUOROPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and reaction time to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

SEC-BUTYL 6-[(2,4-DIFLUOROPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of SEC-BUTYL 6-[(2,4-DIFLUOROPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to SEC-BUTYL 6-[(2,4-DIFLUOROPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE include other cyclohexene carboxylates and difluorophenyl carbamoyl derivatives. Examples include:

  • SEC-BUTYL 6-[(2,4-DICHLOROPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE
  • SEC-BUTYL 6-[(2,4-DIBROMOPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE

Uniqueness

The uniqueness of SEC-BUTYL 6-[(2,4-DIFLUOROPHENYL)CARBAMOYL]CYCLOHEX-3-ENE-1-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl carbamoyl moiety, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H21F2NO3

Molecular Weight

337.4 g/mol

IUPAC Name

butan-2-yl 6-[(2,4-difluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C18H21F2NO3/c1-3-11(2)24-18(23)14-7-5-4-6-13(14)17(22)21-16-9-8-12(19)10-15(16)20/h4-5,8-11,13-14H,3,6-7H2,1-2H3,(H,21,22)

InChI Key

APTBQLSPFONWGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1CC=CCC1C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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